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Compound of Interest

Compound Name: Methyl 4-(1-aminoethyl)benzoate

Cat. No.: B2887038

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a detailed spectroscopic analysis of Methyl 4-(1-
aminoethyl)benzoate. It is important to note that publicly available, experimentally verified
spectroscopic data (NMR, IR, MS) for this specific compound is limited. Therefore, this
document presents a combination of predicted data based on established spectroscopic
principles and comparative data from structurally analogous compounds. All predicted data
should be confirmed by experimental analysis.

Introduction

Methyl 4-(1-aminoethyl)benzoate is a chiral aromatic amino acid ester with significant
potential as a building block in organic synthesis, particularly in the development of
pharmaceutical agents. Its structure, featuring a primary amine, an ester, and a chiral center,
makes it a versatile intermediate for creating complex, biologically active molecules. A thorough
understanding of its spectroscopic characteristics is paramount for its identification, purification,
and quality control in research and development settings.

This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 4-(1-aminoethyl)benzoate.
Due to the scarcity of direct experimental data, this guide leverages predictive methodologies
and draws comparisons with the known spectroscopic data of related compounds, such as
Methyl 4-aminobenzoate and Methyl 4-(aminomethyl)benzoate.
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Predicted Spectroscopic Data of Methyl 4-(1-
aminoethyl)benzoate

The following tables summarize the predicted spectroscopic data for Methyl 4-(1-
aminoethyl)benzoate. These predictions are based on the analysis of its chemical structure
and comparison with the experimental data of analogous compounds.

Predicted *H NMR Data

Table 1: Predicted *H NMR (Proton Nuclear Magnetic Resonance) Data for Methyl 4-(1-
aminoethyl)benzoate

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
Aromatic (ortho to -
~7.95 Doublet 2H
COOCHs)
Aromatic (ortho to -
~7.40 Doublet 2H
CH(NH2)CHs)
Methine (-
~4.15 Quartet 1H
CH(NH2)CHs)
~3.85 Singlet 3H Methoxy (-COOCHs)
~1.60 (variable) Singlet (broad) 2H Amine (-NH2)
~1.35 Doublet 3H Methyl (-CH(NHz2)CHs)

Solvent: CDCIs. The chemical shift of the amine protons is variable and dependent on
concentration and temperature.

Predicted **C NMR Data

Table 2: Predicted 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for Methyl 4-(1-
aminoethyl)benzoate
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Chemical Shift (6, ppm)

Assignment

~167 Carbonyl (-COOCHS3)

148 Aromatic (quaternary, attached to -
CH(NH2)CHs)

~129 Aromatic (CH, ortho to -COOCHSs)

~128 Aromatic (quaternary, attached to -COOCHS3)

~126 Aromatic (CH, ortho to -CH(NH2)CHs)

~52 Methine (-CH(NH2)CHs)

~51 Methoxy (-COOCHSs)

~25 Methyl (-CH(NHz2)CHs)

Solvent: CDCIz

Predicted IR Data

Table 3: Predicted IR (Infrared) Spectroscopy Data for Methyl 4-(1-aminoethyl)benzoate

Wavenumber (cm~12)

Intensity

Assignment

3400-3200 Medium, Broad N-H stretch (primary amine)
3100-3000 Medium Aromatic C-H stretch
2980-2850 Medium Aliphatic C-H stretch

~1720 Strong C=0 stretch (ester)

~1610, ~1510 Medium-Strong Aromatic C=C stretch

~1280 Strong C-0 stretch (ester)

830 Strong para-disubstituted benzene C-

H bend (out-of-plane)

Predicted Mass Spectrometry Data
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Table 4: Predicted MS (Mass Spectrometry) Data for Methyl 4-(1-aminoethyl)benzoate

m/z Interpretation
179.09 Molecular lon [M]*
164.07 [M - CHs]*

120.04 [M - COOCHs]*
105.03 [M - CH(NH2)CHs]*
44.05 [CH(NH2)CHs]*

Method: Electron lonization (El)

Spectroscopic Data of Analogous Compounds

For comparative purposes, the experimental spectroscopic data of Methyl 4-aminobenzoate

and Methyl 4-(aminomethyl)benzoate are presented below.

Methyl 4-aminobenzoate

Table 5: Experimental *H and 3C NMR Data for Methyl 4-aminobenzoate

© 2025 BenchChem. All rights reserved.

4/8 Tech Support


https://www.benchchem.com/product/b2887038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2887038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift . . .
Nucleus Multiplicity Integration Assignment
(3, ppm)
Aromatic (ortho
1H 7.85 Doublet 2H
to -COOCH:s3)
Aromatic (ortho
H 6.65 Doublet 2H
to -NH2)
] Methoxy (-
H 3.82 Singlet 3H
COOCHs)
H 4.05 (broad) Singlet 2H Amine (-NH2)
Carbonyl (-
13C 167.1 - -
COOCHs)
Aromatic
uaternary,
13C 150.9 - - (@ y
attached to -
NH2)
Aromatic (CH,
13C 131.6 - - ortho to -
COOCHs)
Aromatic
uaternary,
13C 119.9 - - (@ Y
attached to -
COOCHs)
Aromatic (CH,
13C 113.8 - -
ortho to -NHz2)
Methoxy (-
13C 51.5 - - ¥
COOCHs)

Solvent: CDCIz

Table 6: Experimental IR and MS Data for Methyl 4-aminobenzoate
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Spectroscopy Key Data Interpretation
IR (cm™1) 3425, 3340 N-H stretch
1695 C=0 stretch

1610, 1520 Aromatic C=C stretch

1280 C-O stretch

MS (m/z) 151 [M]*

120 [M - OCHs]*

92 [M - COOCHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data,
based on standard laboratory practices.

NMR Spectroscopy

A sample of the analyte (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCls,
DMSO-de) in an NMR tube. The spectrum is acquired on a spectrometer operating at a
frequency of 300 MHz or higher for *H NMR and 75 MHz or higher for 3C NMR. Chemical
shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,
tetramethylsilane, TMS).

IR Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a
thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance
(ATR) accessory. The spectrum is recorded over the range of 4000-400 cm~1.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer. For Electron lonization
(ED), the sample is vaporized and bombarded with a high-energy electron beam. The resulting
charged fragments are separated based on their mass-to-charge ratio (m/z).
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Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for compound characterization is crucial for accurate
and efficient structure elucidation.
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 To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-(1-
aminoethyl)benzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2887038#spectroscopic-data-of-methyl-4-1-
aminoethyl-benzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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